

Comparative analysis of the allosteric binding sites of IDH1 inhibitors

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Compound of Interest

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A Comparative Analysis of Allosteric Binding Sites of IDH1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Isocitrate dehydrogenase 1 (IDH1) has emerged as a critical therapeutic target in various cancers, including acute myeloid leukemia (AML) and glioma. The discovery of gain-of-function mutations in IDH1, most commonly at the R132 residue, has spurred the development of targeted inhibitors. These inhibitors predominantly bind to an allosteric site at the dimer interface of the enzyme, rather than the active site. This guide provides a comparative analysis of the allosteric binding sites of several key IDH1 inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of IDH1 Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations of various allosteric IDH1 inhibitors against the mutant IDH1 R132H protein. These values have been compiled from multiple studies and provide a quantitative basis for comparing their potency.



Inhibitor	Target(s)	IC50 (nM) vs. IDH1 R132H	Kd (nM) vs. IDH1 R132H	Experiment al Method(s)	Reference(s
Ivosidenib (AG-120)	mIDH1	4.9 - 13	488	Absorbance Assay, ITC	[1][2][3]
AGI-5198	mIDH1	70	N/A	Enzyme Activity Assay	[4]
ML309	mIDH1	N/A	N/A	Biochemical Assays	[3]
GSK864	mIDH1	N/A	N/A	Biochemical Assays	[3]
BAY-1436032	mIDH1	N/A	N/A	Biochemical Assays	[3]
Vorasidenib (AG-881)	mIDH1/mIDH 2	N/A	N/A	X-ray Crystallograp hy, IC50 Assay	[5]
Sanofi 1	mIDH1	4500	N/A	Absorbance Assay	[2]
Novartis 224	mIDH1	N/A	N/A	Biochemical Assays	[3]
SYC-435	mIDH1	>10000	N/A	Absorbance Assay	[2]

N/A: Data not available in the cited sources.

The Allosteric Binding Pocket: A Common Ground with Subtle Differences

Structural studies, primarily through X-ray crystallography, have revealed that allosteric inhibitors of mutant IDH1 bind at the interface of the enzyme's homodimer. This binding site is



distinct from the active site where the substrate, α -ketoglutarate (α -KG), and the cofactor, NADPH, bind.[4][6] The binding of these inhibitors induces a conformational change that locks the enzyme in an inactive, open state, thereby preventing the catalytic reduction of α -KG to the oncometabolite 2-hydroxyglutarate (2-HG).[7][8]

While the general location is conserved, the specific interactions within the allosteric pocket can vary between different inhibitor chemotypes.[9] This plasticity of the allosteric site allows for the binding of structurally diverse molecules.[10] Key residues that are frequently involved in inhibitor binding include those within a dynamic segment of the polypeptide chain.[7] For instance, the crystal structure of Ivosidenib (AG-120) in complex with IDH1 R132H reveals that it sits between the dimer interface, engaging in extensive hydrophobic interactions and forming hydrogen bonds with residues such as Ser280 and Ser277 of one of the monomers.[11] Other inhibitors have been shown to interact with different residues in this region, such as Q277, S278, D279, and V281.[12] This highlights that while the allosteric pocket is a common feature, the precise binding mode and key interactions can differ, offering opportunities for the design of new inhibitors with improved selectivity and potency.

Interestingly, many of these allosteric inhibitors can also bind to wild-type (WT) IDH1, although they do not inhibit its enzymatic activity or do so only weakly.[13] The selectivity for the mutant enzyme is not solely based on binding affinity but is also linked to the differential effects on the enzyme's catalytic cycle.[13]

Experimental Methodologies

The characterization of the allosteric binding sites of IDH1 inhibitors relies on a combination of biophysical and biochemical techniques. Below are detailed protocols for some of the key experiments.

X-ray Crystallography

This technique provides high-resolution structural information of the inhibitor bound to the IDH1 protein.

- Protein Expression and Purification: Recombinant homodimeric IDH1 R132H is expressed in E. coli and purified.[2]
- Crystallization:



- For co-crystallization, the purified IDH1 R132H protein is concentrated and incubated with the inhibitor and NADPH.[10]
- Crystals are grown using the hanging drop vapor diffusion method at a specific temperature.[10] A typical crystallization condition involves a solution containing PEG, a buffer (e.g., Tris), and a salt (e.g., ammonium sulfate).[10]
- Cryo-protectants like glycerol are added before flash-freezing the crystals in liquid nitrogen.[10]
- Data Collection and Structure Determination: X-ray diffraction data is collected at a synchrotron source. The structure is then solved and refined to reveal the precise interactions between the inhibitor and the protein.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of inhibitor binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

- Sample Preparation: The IDH1 protein is placed in the sample cell, and the inhibitor is loaded into the titration syringe. It is crucial that both the protein and inhibitor are in identical, degassed buffer to minimize heats of dilution.[14] A common buffer is 50 mM Tris-HCl, pH 7.5.[2]
- Titration: The experiment consists of a series of small injections of the inhibitor into the protein solution while the heat change is measured.[14]
- Data Analysis: The resulting data is fitted to a binding model to extract the thermodynamic parameters.[1] For Ivosidenib binding to IDH1 R132H, ITC experiments were conducted at 25°C with 40 μ M of IDH1 in the cell and 200 or 400 μ M of the compound in the syringe.[1]

Differential Scanning Fluorimetry (DSF)

DSF is a high-throughput method to assess the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates that the inhibitor stabilizes the protein.



- Assay Setup: The assay is performed in a 96-well plate using a real-time PCR instrument.[2]
 Each well contains the IDH1 protein (e.g., 2.5 μM), a fluorescent dye (e.g., SYPRO Orange),
 and the inhibitor at various concentrations in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
 [1][2]
- Thermal Denaturation: The plate is subjected to a temperature gradient (e.g., 20 to 95 °C), and the fluorescence is monitored.[1][2] As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
- Data Analysis: The melting temperature (Tm) is determined from the midpoint of the thermal unfolding curve.[1]

Enzyme Kinetics and Inhibition Assays

These assays are used to determine the inhibitory potency (e.g., IC50) of the compounds.

- Assay Principle: The activity of mutant IDH1 is typically measured by monitoring the consumption of NADPH at 340 nm.[2]
- Reaction Conditions: The assay is performed in a microplate format. A typical reaction mixture contains the mutant IDH1 enzyme (e.g., 30 nM IDH1 R132H), its substrate α-ketoglutarate (α-KG), the cofactor NADPH, and MgCl2 in a buffered solution (e.g., 50 mM HEPES, pH 7.4).[2][10]
- IC50 Determination: To determine the IC50 value, the enzyme is incubated with a range of
 inhibitor concentrations before initiating the reaction by adding the substrate. The initial
 reaction rates are measured and plotted against the inhibitor concentration to calculate the
 IC50.[10] For some assays, the reaction is quenched, and the product (2-HG) is quantified
 using LC-MS/MS.[10]

Visualizing the Workflow and Binding Site Comparison

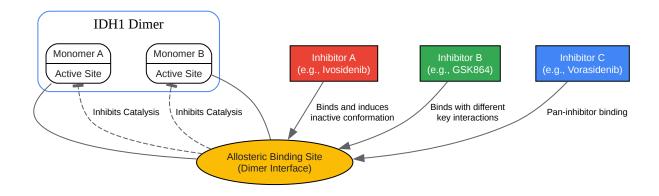
The following diagrams illustrate the general workflow for characterizing IDH1 inhibitors and a conceptual comparison of their allosteric binding.





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Caption: Workflow for the discovery and characterization of allosteric IDH1 inhibitors.



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Caption: Conceptual diagram of different allosteric inhibitors binding to the IDH1 dimer interface.

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